molecular formula C13H16OS B8558934 2-(Cyclohexylthio)benzaldehyde

2-(Cyclohexylthio)benzaldehyde

Cat. No.: B8558934
M. Wt: 220.33 g/mol
InChI Key: ZCQFZJLUZCLFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexylthio)benzaldehyde is a useful research compound. Its molecular formula is C13H16OS and its molecular weight is 220.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-cyclohexylsulfanylbenzaldehyde

InChI

InChI=1S/C13H16OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2

InChI Key

ZCQFZJLUZCLFQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=CC=CC=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of K2CO3 (4.5 g, 32.6 mmol) and cyclohexylmercaptan (2.0 mL, 16.4 mmol) in DMSO (20 mL) was added 2-fluorobenzaldehyde (1.7 mL, 16.2 mmol) dropwise over 10 minutes at room temperature, and the reaction mixture was heated at 100° C. for 5 hours with stirring. After cooling to room temperature, the reaction mixture was partitioned between ethyl acetate and water. The organic layer was separated and the aqueous phase extracted with ethyl acetate (×3). The combined organic extracts were washed successively with sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford 2-(cyclohexylthio)benzaldehyde (3.22 g, 14.6 mmol, 90%) which was used directly without further purification.
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

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